Acetaldehyde sodium bisulfite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Acetaldehyde sodium bisulfite finds use as a precursor for the synthesis of indole derivatives. Indoles are a diverse class of organic compounds with significant biological activity. The addition compound allows for the controlled introduction of an acetaldehyde group onto the indole ring, which is a crucial step in the synthesis of various indole-based pharmaceuticals and natural products.

Study of Protein-Protein Interactions:

Sodium bisulfite, a component of acetaldehyde sodium bisulfite, is known for its ability to cleave disulfide bonds in proteins. This property can be harnessed to study protein-protein interactions. By selectively cleaving specific disulfide bonds, researchers can probe the role of these linkages in protein structure and function [].

Food Science Research:

Acetaldehyde is a common flavor compound found in various foods and beverages. However, its excessive presence can be undesirable. Acetaldehyde sodium bisulfite may be used in food science research to investigate methods for reducing or scavenging acetaldehyde content. This could be relevant for improving food quality and shelf life [].

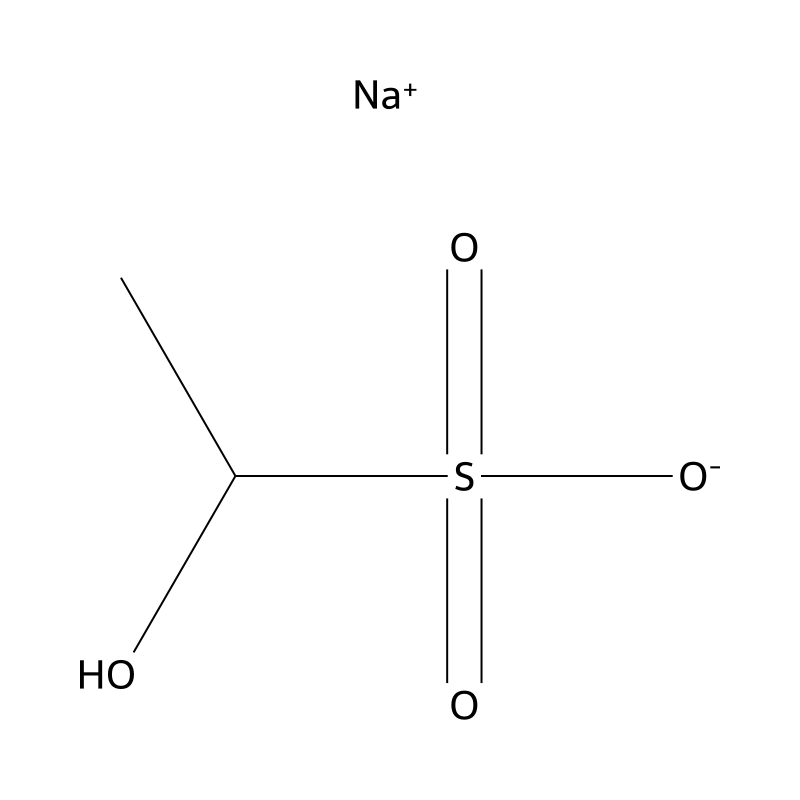

Acetaldehyde sodium bisulfite, with the chemical formula C₂H₅NaO₄S, is an addition compound resulting from the interaction between acetaldehyde (CH₃CHO) and sodium hydrogen sulfite (NaHSO₃). In this compound, the carbonyl group of acetaldehyde reacts with the nucleophilic sulfur atom of sodium hydrogen sulfite, leading to the formation of a sulfonate product. This reaction is notable for producing a stable crystalline adduct that can be utilized in various chemical tests and applications .

The primary reaction for the formation of acetaldehyde sodium bisulfite can be summarized as follows:

In this reaction:

- The nucleophilic attack occurs at the electrophilic carbonyl carbon of acetaldehyde.

- A tetrahedral intermediate is formed, which subsequently rearranges to yield the final product, acetaldehyde sodium bisulfite .

The synthesis of acetaldehyde sodium bisulfite typically involves a straightforward reaction between acetaldehyde and sodium hydrogen sulfite. The procedure can be summarized as follows:

- Preparation: Dissolve sodium hydrogen sulfite in water to create a saturated solution.

- Reaction: Add acetaldehyde to the solution while stirring.

- Crystallization: Allow the mixture to stand for a period to facilitate the formation of crystals, which can then be filtered out .

Acetaldehyde sodium bisulfite finds several applications:

- Chemical Testing: It is commonly used in tests for aldehydes and ketones due to its ability to form stable crystalline adducts that confirm the presence of carbonyl groups .

- Food Industry: The compound may serve as a preservative or antioxidant in some food products, although its use is less common compared to other sulfites.

- Pharmaceuticals: It can be used in organic synthesis as an intermediate or reactant for various chemical transformations .

Interaction studies involving acetaldehyde sodium bisulfite primarily focus on its reactivity with other carbonyl compounds. For instance, it can react with other aldehydes and ketones to form similar bisulfite addition products. This property makes it useful for isolating and characterizing carbonyl compounds in mixtures .

Acetaldehyde sodium bisulfite shares similarities with other bisulfite addition compounds formed from different aldehydes and ketones. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Formaldehyde Sodium Bisulfite | CH₂O·NaHSO₃ | Forms more stable adducts due to smaller size |

| Propionaldehyde Sodium Bisulfite | C₂H₅NaO₄S | Similar reactivity but larger molecular size |

| Butyraldehyde Sodium Bisulfite | C₄H₉NaO₄S | Less soluble than acetaldehyde adduct |

| Acetone Sodium Bisulfite | C₃H₆NaO₄S | Forms adducts but less commonly used |

Uniqueness

What sets acetaldehyde sodium bisulfite apart is its specific formation from a simple aldehyde like acetaldehyde, which is widely present in metabolic processes and industrial applications. Its crystalline nature allows for easy handling and identification in laboratory settings.

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry name for this compound is sodium 1-hydroxyethanesulfonate [1] [2] [3]. This systematic nomenclature reflects the structural characteristics of the molecule, specifically identifying it as the sodium salt of 1-hydroxyethanesulfonic acid.

The compound is known by numerous synonyms in chemical literature and commercial applications. The most commonly recognized names include acetaldehyde sodium bisulfite, which describes its formation from the reaction between acetaldehyde and sodium bisulfite [1] [4] [5]. Alternative systematic names include sodium 1-hydroxyethanesulphonate (using British spelling conventions) [1] [5] and ethanesulfonic acid, 1-hydroxy-, monosodium salt [1] [4] [5]. Additional designation include monosodium 1-hydroxyethanesulfonate [4] [5] and 1-hydroxyethanesulfonic acid sodium salt [4] [5].

In German chemical nomenclature, the compound is referenced as azetaldehydschwefligsauren natriums [5], reflecting its widespread international recognition. Commercial and industrial literature may also refer to it simply as acetaldehyde bisulfite sodium salt or sodium bisulfite acetaldehyde [4] [5].

Structural Classification

Acetaldehyde sodium bisulfite belongs to the chemical class of alpha-hydroxysulfonic acid salts [6] [7]. These compounds are characterized by the presence of both a hydroxyl group and a sulfonic acid functionality attached to the same carbon atom, creating an alpha-hydroxyalkylsulfonate structure [7].

Structurally, the compound can be classified as an organosulfur compound due to the carbon-sulfur bond formation [2]. More specifically, it represents a bisulfite adduct, which is formed through the nucleophilic addition of the bisulfite ion to the carbonyl carbon of acetaldehyde [6] [8] [9]. This classification places it within the broader category of addition compounds, where two distinct molecular entities combine to form a stable complex.

The compound exhibits ionic character, consisting of a sodium cation and an organic anion [2]. The anionic portion contains a racemic stereocenter at the carbon bearing both the hydroxyl and sulfonate groups, making it a racemic salt with both R and S configurations present [2]. This stereochemical aspect is reflected in its optical activity designation as (±) [2].

Molecular Identification Parameters (CAS Number, Registry Data)

The Chemical Abstracts Service registry number for acetaldehyde sodium bisulfite is 918-04-7 [1] [10] [4] [5] [11] [2]. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory systems worldwide.

Additional registry identifications include the EINECS number 213-037-4 [4] [5] [11] [2], which classifies the compound within the European Inventory of Existing Commercial Chemical Substances. The United States Food and Drug Administration has assigned the Unique Ingredient Identifier GKL8Z7BKWQ [4] [2], facilitating regulatory tracking and pharmaceutical applications.

The Merck Index designation is M1312 [2] [12], providing reference within this authoritative chemical compendium. The MDL number MFCD00152221 [4] [11] serves as an identifier within chemical supplier databases and research institutions.

Molecular identification parameters confirm the molecular formula as C₂H₅NaO₄S with a molecular weight of 148.11 grams per mole [1] [10] [4] [5] [2] [12]. The compound exhibits a density of 1.74 grams per cubic centimeter at 20°C [4] [11]. Elemental composition analysis reveals carbon at 16.22%, hydrogen at 3.40%, sodium at 15.52%, oxygen at 43.21%, and sulfur at 21.65% [10] [12].

Relationship to Other Bisulfite Adducts

Acetaldehyde sodium bisulfite belongs to a family of bisulfite addition compounds that share common structural features and formation mechanisms [6] [8] [13]. These compounds are formed through the reversible nucleophilic addition of bisulfite ions to carbonyl-containing molecules, resulting in alpha-hydroxysulfonic acid derivatives [6] [13] [9].

The most closely related compound is formaldehyde sodium bisulfite (CAS 870-72-4), which possesses the molecular formula CH₃NaO₄S and a molecular weight of 134.09 grams per mole [14] [15]. This compound exhibits greater stability compared to acetaldehyde sodium bisulfite due to the smaller steric hindrance around the reaction center .

Other structurally analogous compounds include propionaldehyde sodium bisulfite and butyraldehyde sodium bisulfite, which represent higher aldehyde homologs . These compounds demonstrate similar reactivity patterns but exhibit decreased water solubility as the alkyl chain length increases . The molecular weights progress systematically: propionaldehyde adduct at 162.14 grams per mole and butyraldehyde adduct at 176.17 grams per mole .

Ketone-derived bisulfite adducts represent another category within this compound family. Acetone sodium bisulfite, while less commonly formed due to the reduced electrophilicity of ketones compared to aldehydes, shares the same molecular formula as propionaldehyde sodium bisulfite (C₃H₇NaO₄S) . However, ketone adducts generally exhibit lower formation rates and stability constants compared to their aldehyde counterparts [13] [17].

The formation kinetics and thermodynamic stability of bisulfite adducts follow predictable patterns based on the electronic and steric properties of the parent carbonyl compounds [13] [17]. Research has demonstrated that aldehyde bisulfite adducts typically exhibit higher formation rates and greater thermodynamic stability compared to ketone adducts, with the stability decreasing as steric hindrance around the carbonyl carbon increases [13] [17].

Specialized bisulfite adducts such as indole-3-acetaldehyde sodium bisulfite (CAS 320095-27-6) represent more complex structures used in pharmaceutical and biochemical applications [18]. This compound, with molecular formula C₁₀H₉NO·NaHSO₃ and molecular weight 263.25 grams per mole, serves as a precursor for neurotransmitter analog synthesis [18].

The relationship between acetaldehyde sodium bisulfite and other bisulfite adducts extends to their shared applications in organic synthesis, purification processes, and analytical chemistry [6] [8] [9]. All members of this compound family demonstrate the characteristic ability to form water-soluble ionic complexes with carbonyl compounds, enabling their use in separation and purification protocols [8] [9].

Acetaldehyde sodium bisulfite (Chemical Abstract Service number 918-04-7) is formed through the nucleophilic addition of sodium bisulfite to acetaldehyde, resulting in a stable adduct with the molecular formula C₂H₅NaO₄S [1] [2]. The compound exists as the sodium salt of 1-hydroxyethanesulfonic acid, with a systematic name of sodium 1-hydroxyethanesulfonate [1] [2].

The molecular structure features a central carbon atom bonded to a methyl group, a hydroxyl group, and a sulfonate group, with the sodium ion present as a counterion. The line formula can be represented as CH₃CH(OH)SO₃Na [1]. The compound has a molecular weight of 148.11 g/mol, though some sources report slight variations (148.12-150.12 g/mol) due to different calculation methods [1] [3] [4].

The formation mechanism involves the nucleophilic attack of the bisulfite ion (HSO₃⁻) on the carbonyl carbon of acetaldehyde, forming a tetrahedral intermediate that subsequently rearranges to yield the stable bisulfite adduct [5] [6] [7]. The reaction is reversible and can be represented as:

CH₃CHO + NaHSO₃ ⇌ CH₃CH(OH)SO₃Na

The bonding in the adduct involves both ionic and covalent character. The sulfonate group exhibits typical S=O double bond character with bond lengths approximately 1.44-1.50 Å, while the C-S bond length is approximately 1.82 Å [8]. The hydroxyl group participates in hydrogen bonding, contributing to the compound's stability and solubility characteristics.

Physical Characteristics (Appearance, Solubility, Stability)

Appearance

Acetaldehyde sodium bisulfite appears as white crystals that decompose when exposed to acidic conditions [1] [3] [4]. The crystalline form is stable under normal atmospheric conditions and exhibits no characteristic odor, unlike its precursor acetaldehyde [1]. The compound forms as a white crystalline precipitate when acetaldehyde is treated with saturated aqueous sodium bisulfite solution [9] [6].

Solubility

The compound exhibits high solubility in water, described as "freely soluble" [1]. This high water solubility is attributed to the ionic nature of the sulfonate group and the presence of the hydroxyl group, both of which can form hydrogen bonds with water molecules [1] . The compound is reported to be insoluble in alcohol, indicating its hydrophilic nature [1]. Additional solubility data indicates that the compound is very soluble in N,N-dimethylformamide, soluble in methanol, and sparingly soluble in glacial acetic acid [11].

Stability

The stability of acetaldehyde sodium bisulfite is highly dependent on solution pH and temperature. The compound is stable in neutral to basic conditions but decomposes readily in acidic solutions [1] [3]. The decomposition in acidic conditions regenerates the original acetaldehyde and sodium bisulfite, making this a useful purification method for aldehydes [12] [13].

The compound has a density of 1.74 g/cm³ at 20°C [3] [4] [14], indicating it is denser than water. Thermal stability studies indicate that the compound decomposes upon heating, releasing toxic fumes of sulfur oxides and sodium oxide [3] [15].

Spectroscopic Properties

Infrared Spectroscopy

The infrared spectrum of acetaldehyde sodium bisulfite exhibits characteristic absorption bands that can be used for identification and structural elucidation. The key spectroscopic features include:

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| O-H stretch (hydroxyl) | 3200-3600 (broad) | Hydrogen bonded OH group |

| C-H stretch (methyl) | 2850-2950 | Methyl C-H stretching |

| C-H stretch (aldehyde) | 2700-2850 | Aldehydic C-H stretch |

| S=O stretch (sulfonate) | 1150-1250 | Asymmetric and symmetric S=O stretch |

| C-O stretch | 1000-1100 | C-O stretching vibrations |

| S-O stretch | 850-950 | S-O stretching (sulfonate) |

| C-C stretch | 600-800 | Skeletal vibrations |

| Deformation modes | 400-600 | Bending and twisting modes |

The broad O-H stretching band in the 3200-3600 cm⁻¹ region is characteristic of hydrogen-bonded hydroxyl groups [16] [17]. The sulfonate group exhibits strong absorptions in the 1150-1250 cm⁻¹ region due to S=O stretching vibrations [18] [19]. The presence of both symmetric and asymmetric S=O stretches provides definitive identification of the sulfonate functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Limited specific NMR data is available for acetaldehyde sodium bisulfite in the literature. However, studies on similar bisulfite adducts indicate that the ¹³C NMR spectrum would show characteristic signals for the quaternary carbon bearing the hydroxyl and sulfonate groups, typically appearing in the 60-80 ppm region [20]. The methyl carbon would appear in the typical aliphatic region around 20-30 ppm.

Mass Spectrometry

Mass spectrometric analysis of acetaldehyde sodium bisulfite shows the molecular ion peak at m/z 148, corresponding to the molecular weight of the compound [21]. Fragmentation patterns would be expected to show loss of the sulfonate group and formation of acetaldehyde-related fragments.

Thermodynamic Properties

Equilibrium Constants

The stability constant (K₁) for the formation of acetaldehyde sodium bisulfite has been determined spectrophotometrically to be (6.90 ± 0.54) × 10⁵ M⁻¹ at 25°C [22]. This value is corrected for aldehyde hydration and represents the equilibrium:

CH₃CHO + HSO₃⁻ ⇌ CH₃CH(OH)SO₃⁻

The large stability constant indicates that the bisulfite adduct is thermodynamically favored under normal conditions, explaining the compound's stability in aqueous solution.

Acid Dissociation Constants

The acid dissociation constant (pKₐ) of acetaldehyde sodium bisulfite has been determined to be 11.46 at 25°C [22]. This value represents the dissociation of the hydroxyl proton in the α-hydroxyalkanesulfonate structure and indicates that the compound behaves as a weak acid in aqueous solution.

Thermodynamic Data Summary

| Property | Value | Reference/Notes |

|---|---|---|

| Stability Constant (K₁) | 6.90 × 10⁵ M⁻¹ at 25°C | Spectrophotometric determination |

| Acid Dissociation Constant (pKₐ) | 11.46 (for acetaldehyde adduct) | Determined for α-hydroxyalkanesulfonate |

| Standard Enthalpy of Formation | Not specifically determined | Requires further investigation |

| Standard Entropy | Not specifically determined | Requires further investigation |

| Heat Capacity | Not specifically determined | Requires further investigation |

| Decomposition Temperature | Decomposes in acidic conditions | Stable in neutral/basic conditions |

Temperature Dependence

The thermodynamic properties of acetaldehyde sodium bisulfite show significant temperature dependence. The compound is stable at room temperature but decomposes upon heating, particularly in acidic conditions [12]. The equilibrium between the adduct and its dissociation products is temperature-sensitive, with higher temperatures favoring decomposition.

GHS Hazard Statements

H317 (98.81%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant